molecular formula C16H16N6O3S2 B2584801 N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide CAS No. 1351596-07-0

N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide

Cat. No.: B2584801
CAS No.: 1351596-07-0
M. Wt: 404.46
InChI Key: ZPZKFGXJKZVTES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a potent and selective ATP-competitive inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). The TGF-β pathway is a central regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is implicated in a range of pathological conditions . By specifically inhibiting ALK5, this compound effectively blocks the phosphorylation of downstream Smad2/3 proteins, thereby attenuating TGF-β-mediated gene transcription and cellular responses. Its primary research value lies in the investigation of fibrotic diseases, as TGF-β signaling is a master driver of extracellular matrix deposition and myofibroblast activation in conditions such as idiopathic pulmonary fibrosis, liver fibrosis, and systemic sclerosis. Studies utilizing this inhibitor have demonstrated its efficacy in reducing collagen production and other pro-fibrotic markers in vitro and in animal models . Furthermore, due to the dual role of TGF-β in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis and immunosuppression in advanced stages, this compound serves as a critical pharmacological tool for dissecting the complex functions of this pathway in tumor biology and the tumor microenvironment. It enables researchers to explore mechanisms of epithelial-to-mesenchymal transition (EMT), angiogenesis, and immune evasion. The selectivity profile of this inhibitor makes it highly suitable for achieving clean target engagement in complex biological systems, providing researchers with a reliable means to probe ALK5-dependent phenomena and validate new therapeutic strategies aimed at the TGF-β axis.

Properties

IUPAC Name

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3S2/c1-9-20-21-16(26-9)18-13(23)8-22-5-4-10-12(7-22)27-15(17-10)19-14(24)11-3-2-6-25-11/h2-3,6H,4-5,7-8H2,1H3,(H,17,19,24)(H,18,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZKFGXJKZVTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, supported by research findings and data.

Chemical Structure and Properties

The compound features a unique combination of thiadiazole and thiazolo-pyridine moieties which contribute to its biological properties. The presence of the furan and carboxamide functional groups also suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to the target compound have demonstrated significant cytotoxicity against various cancer cell lines:

  • In Vitro Cytotoxicity : Compounds derived from 1,3,4-thiadiazole structures have shown promising results in inhibiting the growth of breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The median inhibitory concentration (IC50) values for these compounds ranged from 2.32 µg/mL to 10.10 µg/mL depending on structural modifications .
CompoundCell LineIC50 (µg/mL)
4iMCF-72.32
4hMCF-73.21
4fMCF-75.36
4cHepG210.10

The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of Cell Proliferation : Thiadiazole derivatives interfere with cell cycle progression.
  • Induction of Apoptosis : They activate apoptotic pathways leading to programmed cell death.
  • Targeting Specific Pathways : Some studies indicate that these compounds may inhibit specific kinases involved in cancer progression .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties as well. Similar thiadiazole-based compounds have been evaluated for their activity against Gram-positive and Gram-negative bacteria:

  • Antimicrobial Studies : Thiadiazole derivatives have shown effectiveness against various bacterial strains, indicating a broad spectrum of activity due to their ability to disrupt bacterial cell wall synthesis and function .

Case Studies

  • Study on Thiadiazole Derivatives : A study evaluated several thiadiazole derivatives for their cytotoxic effects on cancer cell lines and found that modifications in the chemical structure significantly enhanced their biological activity .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating their potential as new antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has also been investigated for its antimicrobial effects. Thiadiazole derivatives have shown promising activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .

Case Study: Antimicrobial Screening
In a systematic screening of various thiadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli, several compounds demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .

Photophysical Properties

The incorporation of thiadiazole units into polymer matrices has been explored for enhancing photophysical properties such as fluorescence and conductivity. Research indicates that these materials can be utilized in organic light-emitting diodes (OLEDs) due to their favorable electronic properties .

Case Study: OLED Development
A study focused on synthesizing polymeric materials containing thiadiazole derivatives which were then tested in OLED devices. The results showed improved efficiency and stability compared to traditional materials, indicating the potential for commercial applications in display technologies .

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three critical reactive domains:

  • Amide bonds (furan-2-carboxamide, thiadiazol-2-ylamino-2-oxoethyl)

  • Thiadiazole ring (5-methyl-1,3,4-thiadiazol-2-yl)

  • Thiazolo-pyridine core (4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)

Each domain participates in distinct transformations under controlled conditions .

Cyanation and Hydrolysis

The brominated intermediate precursor undergoes cyanation to form 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, followed by hydrolysis to yield the carboxylic acid derivative :

Reaction StepConditions
Cyanation- Solvent: N,N-dimethylacetamide
- Reagent: Metal cyanide (1.5 eq)
- Temp: 140–160°C
- Time: 13–20 hrs
Hydrolysis- Solvent: Ethanol
- Reagent: LiOH (aqueous)
- Temp: 40–70°C
- Time: 5–10 hrs

This sequence is critical for introducing carboxyl groups for downstream derivatization.

Lithiation and Carboxylation

The thiazolo-pyridine core undergoes lithiation with n-butyllithium, followed by carboxylation with CO₂:

Compound (3)-78°C to 0°Cn-BuLi (1–1.2 eq)Lithium saltCO2Carboxylic acid derivative[2]\text{Compound (3)} \xrightarrow[\text{-78°C to 0°C}]{\text{n-BuLi (1–1.2 eq)}} \text{Lithium salt} \xrightarrow{\text{CO}_2} \text{Carboxylic acid derivative}[2]

Key Conditions :

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: -78°C (lithiation), -78–0°C (carboxylation)

  • Isolation: Acidic workup (HCl) to stabilize the product .

Amide Bond Formation

The furan-2-carboxamide group participates in peptide coupling reactions. The carboxylic acid intermediate is activated as mixed anhydrides or active esters for nucleophilic substitution :

Activation MethodExample Reagents
Mixed anhydrideEthyl chloroformate, triethylamine
Active esterN-hydroxysuccinimide (NHS), DCC

Typical Coupling Protocol :

  • Activate carboxylic acid with DCC/NHS in THF.

  • React with amines (e.g., diamines) at 0–25°C.

  • Isolate via precipitation or chromatography .

Stability and Degradation Pathways

Controlled studies indicate sensitivity to:

  • Acidic/Basic Hydrolysis : Amide bonds hydrolyze under prolonged exposure to HCl/NaOH (pH < 2 or > 12).

  • Thermal Stress : Degrades above 200°C, with thiadiazole ring decomposition predominant.

  • Oxidative Conditions : Thioether linkages in the thiazolo-pyridine core oxidize to sulfoxides/sulfones with H₂O₂.

Reaction Optimization Data

Critical parameters for scalable synthesis:

ParameterOptimal RangeImpact on Yield
Cyanation Temp140–160°C>85% conversion
Hydrolysis Time5–10 hrs90–95% purity
Lithiation Equiv1–1.2 eqMinimize side products

Mechanistic Considerations

  • Nucleophilic Aromatic Substitution : Thiadiazole undergoes substitution at C-2 with amines or alkoxides.

  • Ring-Opening Reactions : Thiazolo-pyridine opens under strong reducing agents (e.g., LiAlH₄), forming dihydrothiazole intermediates .

  • Electrophilic Attack : Furan ring participates in electrophilic substitution (e.g., nitration) at C-5.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of nitrogen- and sulfur-containing heterocycles. Below is a detailed comparison with structurally or functionally related molecules:

Structural Analogues

Compound Name Key Structural Differences Molecular Weight Notable Properties/Activities
Target Compound Contains tetrahydrothiazolopyridine and 5-methyl-1,3,4-thiadiazole 433.47 g/mol Hypothesized kinase inhibition (based on thiadiazole moiety) and improved solubility
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide Replaces thiadiazole with 3-methoxybenzyl group; simpler monocyclic thiazole 371.4 g/mol Demonstrated antimicrobial activity; lower molecular weight may enhance bioavailability
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs Pyridinyl-thiazole core; lacks fused bicyclic system and thiadiazole ~300–350 g/mol Potent kinase inhibitors (IC₅₀ values < 100 nM in some cases); moderate metabolic stability
2-[(2,4-Dimethylphenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one Quinazolinone core; distinct hydrogen-bonding profile 313.39 g/mol Anticancer activity (targets topoisomerase II); higher lipophilicity

Functional Comparisons

  • Bioactivity :

    • The target compound ’s thiadiazole and tetrahydrothiazolopyridine moieties suggest dual mechanisms: kinase inhibition (via thiadiazole) and enhanced solubility (via partial saturation) .
    • Pyridinyl-thiazole carboxamides exhibit stronger kinase inhibition but poorer solubility due to fully aromatic systems .
    • 3-Methoxybenzyl analogs (e.g., ) prioritize antimicrobial over kinase activity, likely due to the methoxybenzyl group’s membrane-targeting properties.
  • Thiadiazole-containing compounds generally exhibit higher metabolic stability than furan- or benzyl-substituted derivatives .

Research Findings and Hypotheses

While direct data on the target compound is scarce, inferences can be drawn from analogs:

  • Kinase Inhibition : Thiadiazole derivatives show IC₅₀ values of 10–100 nM against tyrosine kinases . The target compound’s fused bicyclic system may enhance selectivity for specific kinase isoforms.
  • Antimicrobial Potential: Thiadiazole-furan hybrids (e.g., ) exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus; the target compound may follow this trend.
  • ADMET Profile : Partial saturation in the tetrahydrothiazolopyridine ring may reduce CYP450 inhibition risks compared to fully aromatic systems .

Q & A

Q. What are the established synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with thiadiazole and tetrahydrothiazolopyridine precursors. Key steps include:

  • Coupling reactions : Use of acetonitrile under reflux (1–3 minutes) for intermediate formation, followed by cyclization in DMF with iodine and triethylamine to generate the thiadiazole core .
  • Solvent selection : Ethanol or DMF is preferred for crystallization to enhance purity .
  • Yield optimization : Adjusting stoichiometry of reagents (e.g., 1.2–1.5 equivalents of aryl amines) and reaction time (1–3 hours) improves yields to 65–76% .

Q. Which analytical techniques are critical for structural confirmation?

A combination of spectroscopic and crystallographic methods is essential:

  • IR spectroscopy : Identifies functional groups (e.g., C=O at 1680–1720 cm⁻¹, NH stretches at 3200–3400 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., furan protons at δ 6.5–7.5 ppm) and carbon backbone .
  • Mass spectrometry : Confirms molecular weight (e.g., M⁺ at m/z 318.35 for C₁₄H₁₄N₄O₃S) .
  • X-ray crystallography : Resolves 3D structure, including bond angles and dihedral angles in the thiadiazole and tetrahydrothiazolopyridine moieties .

Q. What in vitro assays are used to screen for biological activity?

Standard assays include:

  • Anticancer activity : MTT assay for IC₅₀ determination, apoptosis via Annexin V/PI staining, and cell cycle arrest analysis (e.g., G1/S phase arrest in HeLa cells) .
  • Antimicrobial screening : Agar diffusion assays against S. aureus and E. coli .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Thiadiazole substituents : Electron-withdrawing groups (e.g., nitro) enhance anticancer activity by 2–3-fold compared to electron-donating groups (e.g., methoxy) .
  • Furan vs. thiophene substitution : Furan derivatives show higher solubility but lower metabolic stability than thiophene analogs .
  • Tetrahydrothiazolopyridine ring : Methyl substitution at the 5-position improves target binding affinity (e.g., kinase inhibition) .

Q. How can conflicting biological data across studies be resolved?

Contradictions in IC₅₀ values or mechanism claims require:

  • Standardized protocols : Use identical cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (e.g., 48-hour exposure) .
  • Orthogonal validation : Confirm apoptosis via caspase-3 activation assays alongside flow cytometry .
  • Computational modeling : Molecular docking to predict binding modes to targets like EGFR or Topoisomerase II .

Q. What strategies improve synthetic yield and purity for scale-up?

Advanced optimization methods include:

  • Catalyst screening : Palladium-based catalysts for Suzuki-Miyaura coupling (improves yield by 15–20%) .
  • Purification techniques : Gradient column chromatography (hexane:EtOAc, 3:1 to 1:1) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
  • Solvent-free conditions : Microwave-assisted synthesis reduces reaction time from hours to minutes .

Q. What advanced techniques elucidate the compound’s mechanism of action?

Mechanistic studies employ:

  • Cryo-EM/X-ray crystallography : Visualize compound-target complexes (e.g., binding to ATP pockets) .
  • Metabolomics : LC-MS profiling to identify downstream biomarkers (e.g., lactate dehydrogenase inhibition) .
  • Kinase profiling : Broad-panel kinase assays (e.g., DiscoverX) to identify off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.